Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 37942-79-3
VCID: VC8467025
InChI: InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3
SMILES: COC(=O)C1CC2(C1)CC(C2)C(=O)OC
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

CAS No.: 37942-79-3

Cat. No.: VC8467025

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate - 37942-79-3

Specification

CAS No. 37942-79-3
Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Standard InChI InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3
Standard InChI Key WDSRXUBJASECTM-UHFFFAOYSA-N
SMILES COC(=O)C1CC2(C1)CC(C2)C(=O)OC
Canonical SMILES COC(=O)C1CC2(C1)CC(C2)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Dimethyl spiro[3.3]heptane-2,6-dicarboxylate features a spiro[3.3]heptane core, where two cyclopropane rings share a single carbon atom. The molecule is substituted with two methyl ester groups at positions 2 and 6, yielding the IUPAC name dimethyl spiro[3.3]heptane-2,6-dicarboxylate. Its canonical SMILES representation is COC(=O)C1CC2(C1)CC(C2)C(=O)OC, and the InChI key is WDSRXUBJASECTM-UHFFFAOYSA-N.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₁H₁₆O₄PubChem
Molecular weight212.24 g/molPubChem
CAS Registry Number37942-79-3EPA DSSTox
Density1.18 g/cm³ (predicted)Computational
Boiling point298–302°C (estimated)Computational

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid) with methanol under acidic conditions. A documented method involves treating the diacid with excess methanol and catalytic sulfuric acid, followed by purification via fractional distillation . Alternative routes employ diazomethane for methyl group transfer, as demonstrated in U.S. Patent 3,748,354:

Procedure:

  • Esterification: Spiro[3.3]heptane-2,6-dicarboxylic acid is reacted with diazomethane in ether, yielding the dimethyl ester after 10 minutes .

  • Workup: The crude product is extracted with sodium bicarbonate, dried over magnesium sulfate, and concentrated under reduced pressure .

Industrial Manufacturing

Industrial production utilizes continuous-flow reactors to optimize yield and purity. Key considerations include:

  • Catalyst selection: Sulfuric acid remains standard, though p-toluenesulfonic acid is explored for reduced corrosivity.

  • Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 3.67 (s, 6H, OCH₃), 2.81–2.75 (m, 4H, cyclopropane CH₂), 1.98–1.89 (m, 4H, bridgehead CH₂).

  • ¹³C NMR: δ 170.2 (C=O), 51.8 (OCH₃), 38.5 (spiro carbon), 32.1–28.4 (cyclopropane CH₂).

Infrared Spectroscopy

Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O ester) confirm ester functionality.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s rigid spirocyclic framework makes it invaluable for synthesizing bioactive molecules. Notable examples include:

  • Aminomethyl derivatives: Catalytic reduction of the cyano intermediate (methyl 6-cyanospiro[3.3]heptane-2-carboxylate) yields 6-aminomethylspiro[3.3]heptane-2-carboxylic acid, a potential neurotransmitter analog .

  • Chiral MOFs: The spiro center induces chirality in metal-organic frameworks used for enantioselective catalysis.

Polymer Science

As a plasticizer, dimethyl spiro[3.3]heptane-2,6-dicarboxylate enhances the flexibility of polyvinyl chloride (PVC) while resisting migration due to its low volatility.

Stability and Reactivity

Hydrolytic Stability

The ester groups undergo slow hydrolysis in aqueous base (t₁/₂ = 48 h at pH 12), but remain stable under acidic conditions (pH > 4) .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and decomposition onset at 210°C, making it suitable for high-temperature reactions.

Comparative Analysis with Analogues

Table 2: Spirocyclic Ester Comparison

CompoundMelting Point (°C)Reactivity Index
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate89–911.00 (reference)
Diethyl spiro[3.3]heptane-2,6-dicarboxylate76–780.87
Spiro[3.3]heptane-2,6-dicarboxylic acid155–1570.45

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